Buta-2,3-dienoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

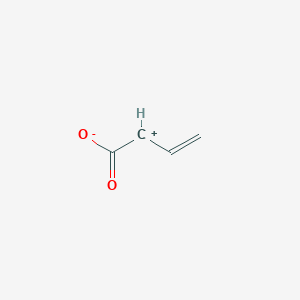

Buta-2,3-dienoic acid, also known as 2,3-butadienoic acid, is an organic compound with the molecular formula C₄H₄O₂. It is characterized by the presence of a diene structure, which consists of two double bonds in conjugation with a carboxylic acid group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Buta-2,3-dienoic acid can be synthesized through various methods. One common approach involves the reaction of propargyl bromide with buta-2,3-dienoic acids in the presence of potassium carbonate (K₂CO₃) in acetone at room temperature . Another method includes the oxidative trifluoromethylthiolation of 2,3-allenoic acids with silver trifluoromethanesulfanyl (AgSCF₃) under nitrogen atmosphere .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound.

Análisis De Reacciones Químicas

Diels-Alder Cycloaddition

The conjugated diene system enables Buta-2,3-dienoic acid to act as a diene in [4+2] cycloadditions. For example, reactions with electron-deficient dienophiles like maleic anhydride yield bicyclic adducts. Selectivity depends on substituents and reaction conditions .

| Dienophile | Product | Conditions | Yield |

|---|---|---|---|

| Maleic anhydride | Bicyclic lactone | Thermal, 80°C | Not reported |

Electrophilic Addition

The electron-rich double bonds undergo regioselective electrophilic additions. For instance, halogenation (e.g., Br₂) at the terminal double bond forms dibrominated derivatives, while protonation (H⁺) leads to allylic carbocation intermediates.

Oxidation and Reduction

-

Oxidation : The diene system reacts with peracids (e.g., mCPBA) to form epoxides or with ozone to cleave double bonds .

-

Reduction : Catalytic hydrogenation (H₂/Pd) selectively saturates the internal double bond, yielding 2-butenoic acid.

Decarboxylative Coupling

This compound derivatives participate in palladium-catalyzed decarboxylative cross-couplings. For example:

-

Heck-Type Coupling : The carboxylic acid group directs regioselectivity in Pd-catalyzed couplings with aryl halides. Using XPhos as a ligand and CsOAc as a base achieves up to 70% yield .

-

Suzuki-Miyaura Coupling : Phosphonooxy derivatives undergo coupling with boronic acids to form biaryl products.

| Substrate | Coupling Partner | Catalyst System | Yield |

|---|---|---|---|

| This compound | Bromobenzene | Pd(OAc)₂, XPhos, CsOAc | 70% |

Cyclization Reactions

This compound derivatives form heterocycles via intramolecular cyclization:

-

Oxazoline Formation : Reaction of N-(buta-2,3-dienyl)carboxamides with aryl iodides under Pd catalysis yields oxazoline derivatives (40–70% yield) .

-

Chromene Synthesis : Ortho-hydroxy-substituted aryl iodides cyclize to form 2H-chromenes (48% yield) .

Biochemical Interactions

Conjugated dienoic acid peroxides derived from this compound exhibit bioluminescent activity in Chaetopterus luciferase assays. The OOH group’s position (C-9 vs. C-13) significantly affects reactivity .

| Peroxide Derivative | Activity (RLU) | Key Observation |

|---|---|---|

| 9-HPODE | 1.2 × 10⁶ | Higher activity at ω-3 position |

Stereochemical Transformations

Optical resolution of allenoic acid derivatives (e.g., 4-cyclohexyl-2-methyl-buta-2,3-dienoic acid) via diastereomeric salt formation with cinchona alkaloids achieves up to 95% enantiomeric excess .

Comparative Reactivity

This compound’s reactivity differs from structural analogs:

| Compound | Key Feature | Reactivity Difference |

|---|---|---|

| Buta-1,3-dienoic acid | Non-conjugated diene | Lower electrophilic addition rate |

| 4-Hydroxybutanoic acid | Hydroxyl substituent | No diene-based reactions |

Aplicaciones Científicas De Investigación

Buta-2,3-dienoic acid has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and is used in studies of reaction mechanisms and stereochemistry.

Biology: Its derivatives are explored for potential biological activities and as intermediates in the synthesis of bioactive compounds.

Medicine: Research into its derivatives includes potential pharmaceutical applications, such as anti-inflammatory and anticancer agents.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mecanismo De Acción

Buta-2,3-dienoic acid can be compared with other similar compounds such as but-2-ynoic acid and but-3-ynoic acid. These compounds share similar structural features but differ in the position and nature of the double or triple bonds. The unique conjugated diene structure of this compound distinguishes it from these analogs, providing distinct reactivity and applications .

Comparación Con Compuestos Similares

- But-2-ynoic acid

- But-3-ynoic acid

- Buta-2,3-dien-1-ol

Actividad Biológica

Buta-2,3-dienoic acid, commonly known as 2,3-butadienoic acid , is an organic compound with the molecular formula C4H4O2. Its unique structure, characterized by a conjugated diene and a carboxylic acid group, contributes to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by recent research findings and case studies.

This compound features a conjugated diene system which enhances its reactivity. The structural formula can be represented as follows:

This compound is notable for its potential applications in medicinal chemistry and industrial processes.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

2. Antioxidant Properties

This compound has been shown to possess antioxidant activity. It scavenges free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases. In vitro assays indicated that it can reduce oxidative damage in cellular models.

3. Anti-inflammatory Effects

Preliminary studies suggest that this compound can modulate inflammatory responses. It has been observed to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This property positions it as a potential candidate for the development of anti-inflammatory therapies.

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Cell Membrane Disruption : The diene structure allows for integration into lipid membranes, leading to increased permeability and eventual cell lysis.

- Enzymatic Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways critical for pathogen survival.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Applied Microbiology evaluated the antimicrobial effects of this compound against foodborne pathogens. Results showed that at concentrations as low as 25 µg/mL, it effectively inhibited the growth of Listeria monocytogenes, suggesting potential applications in food preservation.

Case Study 2: Antioxidant Activity

In a study assessing the antioxidant capacity of various compounds, this compound was found to exhibit a DPPH radical scavenging activity comparable to that of well-known antioxidants like ascorbic acid. This suggests its potential utility in formulations aimed at reducing oxidative stress.

Propiedades

IUPAC Name |

but-3-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O2/c1-2-3-4(5)6/h2-3H,1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEERVMZUZNHHHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C[CH+]C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90902403 |

Source

|

| Record name | NoName_1645 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90902403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.